BTZO-1

Description

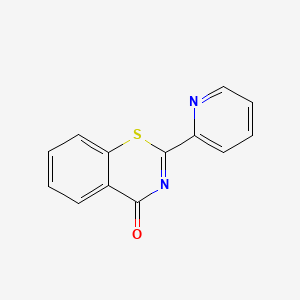

a cardioprotective agent; structure in first source

Properties

IUPAC Name |

2-pyridin-2-yl-1,3-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2OS/c16-12-9-5-1-2-7-11(9)17-13(15-12)10-6-3-4-8-14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAKVEWPYUIGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431601 | |

| Record name | 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99420-15-2 | |

| Record name | 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99420-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Cardioprotective Mechanism of BTZO-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTZO-1, a novel 1,3-benzothiazin-4-one derivative, has emerged as a promising cardioprotective agent. Its mechanism of action centers on the direct interaction with Macrophage Migration Inhibitory Factor (MIF), a key regulator of inflammatory and stress responses. This binding event triggers the activation of the Antioxidant Response Element (ARE), a critical signaling pathway in cellular defense against oxidative stress. The subsequent upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione S-transferase Ya subunit (GST Ya), confers resistance to oxidative stress-induced cardiomyocyte apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative data, and experimental methodologies underlying the function of this compound.

Core Mechanism of Action: Targeting MIF to Bolster Cellular Defenses

This compound exerts its primary biological effects through direct binding to Macrophage Migration Inhibitory Factor (MIF).[1][2][3] MIF is a homotrimeric protein, and this compound interacts with the N-terminal proline residue (Pro1) of each MIF subunit.[1] This interaction is crucial for the subsequent activation of the ARE signaling pathway.[1]

The binding of this compound to MIF is a specific and high-affinity interaction, as detailed in the quantitative data section. This binding event is pH-dependent and is a prerequisite for the downstream effects of this compound.[2] While the precise signaling cascade linking the this compound/MIF complex to ARE activation is still under investigation, it is understood that MIF modulates the activity of the transcription factor Nrf2, a master regulator of the ARE pathway.[4] It is hypothesized that the binding of this compound to MIF induces a conformational change that promotes Nrf2 activation, leading to its translocation to the nucleus and subsequent binding to the ARE sequences in the promoter regions of its target genes.

This leads to the enhanced transcription of a battery of antioxidant and cytoprotective genes, most notably heme oxygenase-1 (HO-1) and glutathione S-transferase Ya subunit (GST Ya).[1] The products of these genes play a pivotal role in detoxifying reactive oxygen species (ROS) and mitigating cellular damage, thereby protecting cardiomyocytes from apoptosis induced by oxidative stress.[1][3]

It is important to distinguish this compound from BTO-1, a different compound identified as a Polo-like Kinase 1 (Plk1) inhibitor. This compound is a 1,3-benzothiazin-4-one derivative, while BTO-1 is a triazole-conjugated benzoxazone. Their distinct chemical structures and molecular targets underscore the importance of precise compound identification in research.

Initial hypotheses regarding the involvement of STAT3 and Hedgehog signaling pathways in the mechanism of action of this compound have not been substantiated by available evidence. Current data points to the MIF-Nrf2-ARE axis as the primary pathway mediating the effects of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Species | Assay Conditions | Reference |

| MIF Binding Affinity (Kd) | 68.6 nM | Human | pH 7.3 | [1][2] |

| 157 nM | Rat | pH 7.3 | [2] | |

| Cardiomyocyte Protection | 2.38-fold increase in survival | Rat (primary) | Serum deprivation, 330 nM this compound | [2] |

| 95% viability vs. 40% in control | Rat (primary) | Doxorubicin (200 nM) induced apoptosis, 330 nM this compound | [2] | |

| ARE-mediated Gene Expression | 5.3-fold increase in GST Ya mRNA | Not specified | 1 µM this compound, 24h | [2] |

| 3.6-fold increase in HO-1 mRNA | Not specified | 1 µM this compound, 24h | [2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited. These should be optimized for specific cell lines and experimental conditions.

Macrophage Migration Inhibitory Factor (MIF) Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity (Kd) of this compound to MIF.

Materials:

-

Recombinant human MIF protein

-

Fluorescently labeled this compound (or a competitive fluorescent ligand)

-

Assay buffer (e.g., PBS, pH 7.3)

-

96-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant MIF protein in assay buffer.

-

Prepare a stock solution of fluorescently labeled this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add a fixed concentration of fluorescently labeled this compound to each well.

-

Add increasing concentrations of MIF protein to the wells.

-

Include control wells with only the fluorescent ligand (no protein) and buffer alone.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization (mP) of each well using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

Subtract the background fluorescence (buffer alone).

-

Plot the change in fluorescence polarization as a function of MIF concentration.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

Antioxidant Response Element (ARE) Luciferase Reporter Assay

Objective: To quantify the activation of the ARE signaling pathway by this compound.

Materials:

-

Mammalian cell line (e.g., H9c2 cardiomyocytes)

-

ARE-luciferase reporter plasmid (containing ARE consensus sequences upstream of a luciferase gene)

-

Control plasmid (e.g., a plasmid with a constitutively active promoter driving Renilla luciferase for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the chosen cell line to an appropriate confluency in 24- or 96-well plates.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Assay:

-

Transfer the cell lysates to a white-walled luminometer plate.

-

Add the firefly luciferase assay reagent and measure the luminescence.

-

Add the Renilla luciferase assay reagent (if using a dual-luciferase system) and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of this compound-treated cells by that of the vehicle-treated cells.

-

Cardiomyocyte Apoptosis Assay (TUNEL Staining)

Objective: To detect and quantify apoptosis in cardiomyocytes treated with this compound under conditions of oxidative stress.

Materials:

-

Primary cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2)

-

Apoptosis-inducing agent (e.g., doxorubicin, H₂O₂)

-

This compound

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

-

Fluorescence microscope

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

Cell Culture and Treatment:

-

Culture cardiomyocytes on coverslips or in chamber slides.

-

Induce apoptosis by treating the cells with an apoptosis-inducing agent.

-

Concurrently, treat a set of cells with the apoptosis-inducing agent and various concentrations of this compound. Include a vehicle control group.

-

-

Fixation and Permeabilization:

-

After the treatment period, wash the cells with PBS and fix them with a formaldehyde-based fixative.

-

Permeabilize the cells with a detergent-based solution (e.g., Triton X-100) to allow entry of the TUNEL reagents.

-

-

TUNEL Staining:

-

Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).

-

-

Detection:

-

If using an indirect method, incubate with a fluorescently labeled antibody or streptavidin conjugate that recognizes the incorporated labeled dUTPs.

-

-

Counterstaining and Mounting:

-

Counterstain the cell nuclei with DAPI.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

-

Imaging and Quantification:

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive), while all nuclei will be stained by DAPI.

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields of view.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA levels of ARE-regulated genes (e.g., HO-1, GST Ya) in response to this compound treatment.

Materials:

-

Cardiomyocytes treated with this compound or vehicle control

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for HO-1, GST Ya, and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

-

RNA Extraction:

-

Harvest the treated cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene and housekeeping gene, and the qPCR master mix.

-

Set up the reactions in a qPCR plate, including no-template controls.

-

-

qPCR Amplification:

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the this compound-treated samples to the vehicle control samples.

-

Conclusion

This compound represents a promising therapeutic candidate for cardioprotection through a well-defined mechanism of action involving the MIF-Nrf2-ARE signaling pathway. The data presented in this guide provide a solid foundation for further research and development of this compound and related compounds. The detailed experimental protocols offer a starting point for researchers to investigate the multifaceted biological activities of this intriguing molecule. Future studies should focus on elucidating the precise molecular intermediates linking MIF to Nrf2 activation and on expanding the in vivo evaluation of this compound's therapeutic potential.

References

The Role of BTZO-1 in Activating the Nrf2 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which BTZO-1, a 1,3-benzothiazin-4-one derivative, activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Unlike classical Nrf2 activators that directly interact with the Kelch-like ECH-associated protein 1 (Keap1), this compound operates through a novel mechanism involving the binding to Macrophage Migration Inhibitory Factor (MIF). This guide details the current understanding of the this compound/MIF/Nrf2 axis, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Introduction to the Nrf2 Pathway and this compound

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including those involved in antioxidant synthesis, detoxification, and inflammation resolution.

This compound was initially identified as a cardioprotective agent that activates ARE-mediated gene expression.[1] Subsequent research revealed its unique mechanism of action, which diverges from the canonical Keap1-centric model of Nrf2 activation.

The Core Mechanism: this compound Binds to MIF to Activate Nrf2

The central tenet of this compound's activity is its direct binding to Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine involved in various cellular processes, including inflammation and stress responses.[1]

This compound/MIF Interaction

This compound binds to MIF with a high affinity. This interaction is specific and has been quantified using surface plasmon resonance (SPR). The binding requires the intact N-terminal proline (Pro1) of MIF.[1]

Table 1: Binding Affinity of this compound to MIF

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 68.6 nM | Surface Plasmon Resonance (SPR) | --INVALID-LINK--[1] |

Downstream Signaling from the this compound/MIF Complex

The formation of the this compound/MIF complex is the initiating event that leads to Nrf2 activation. While the precise molecular cascade is still under investigation, evidence suggests the involvement of the COP9 signalosome (CSN), a multiprotein complex that regulates the activity of Cullin-RING E3 ubiquitin ligases. Specifically, MIF has been shown to interact with JAB1/CSN5, a key subunit of the COP9 signalosome.[2][3][4][5]

The Keap1-Cul3-Rbx1 complex, which is responsible for Nrf2 ubiquitination, is a Cullin-RING E3 ligase. It is hypothesized that the this compound/MIF complex modulates the activity of JAB1/CSN5, thereby interfering with the function of the Keap1-Cul3-Rbx1 ligase and leading to the stabilization of Nrf2.

Quantitative Data on Nrf2 Pathway Activation

Table 2: Effect of this compound on Nrf2 Target Gene Expression

| Gene | Cell Type/System | This compound Concentration | Fold Change/Effect | Reference |

| GST Ya (luciferase reporter) | - | Not specified | Activation | --INVALID-LINK--[1] |

| GST Ya (mRNA) | - | Not specified | Upregulation, suppressed by MIF siRNA | --INVALID-LINK--[1] |

| Heme Oxygenase-1 (HO-1) | Mouse model of endotoxic shock | Not specified | Upregulation | --INVALID-LINK--[6] |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | - | Not specified | Upregulation reported for ARE activators | [General Nrf2 literature] |

Note: Comprehensive quantitative data on the fold-change of a wide range of Nrf2 target genes upon this compound treatment is an area for further investigation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in Nrf2 activation.

Surface Plasmon Resonance (SPR) for this compound/MIF Binding Affinity

This protocol outlines the general steps for determining the binding kinetics and affinity between this compound and MIF.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit

-

Recombinant purified MIF protein

-

This compound

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Immobilization of MIF: Covalently immobilize recombinant MIF onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer.

-

Binding Analysis:

-

Inject the different concentrations of this compound over the immobilized MIF surface and a reference surface.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each this compound injection.

-

-

Data Analysis: Fit the resulting sensorgram data to a suitable binding model to determine the kinetic parameters (ka and kd) and calculate the equilibrium dissociation constant (Kd).[7]

ARE-Luciferase Reporter Assay

This assay is used to quantify the activation of the ARE signaling pathway in response to this compound.

Materials:

-

Mammalian cell line (e.g., HepG2)

-

ARE-luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

Luciferase assay system (lysis buffer and substrate)

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Seed cells in a multi-well plate and transfect them with the ARE-luciferase reporter plasmid. A co-transfection with a control plasmid (e.g., Renilla luciferase) can be performed for normalization.

-

Treatment: After an appropriate incubation period post-transfection, treat the cells with a range of this compound concentrations or a vehicle control.

-

Cell Lysis and Luminescence Measurement: Following the treatment period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[8][9][10][11][12]

-

Data Analysis: Normalize the firefly luciferase activity to the control and calculate the fold induction of ARE activity for each this compound concentration.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

qPCR is used to measure the change in mRNA levels of Nrf2 target genes following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for Nrf2 target genes (e.g., GSTA1, HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle for a specific time course. Harvest the cells and extract total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

siRNA-mediated Knockdown of MIF

This experiment is crucial to confirm that the effect of this compound on Nrf2 activation is dependent on MIF.

Materials:

-

Cell line of interest

-

siRNA targeting MIF and a non-targeting control siRNA

-

Transfection reagent for siRNA

Procedure:

-

siRNA Transfection: Transfect cells with either MIF-targeting siRNA or a control siRNA.[13][14][15]

-

This compound Treatment: After a suitable incubation period to allow for protein knockdown, treat the cells with this compound.

-

Endpoint Analysis: Perform downstream assays such as the ARE-luciferase reporter assay or qPCR for Nrf2 target genes to assess if the effect of this compound is diminished in the MIF-knockdown cells compared to the control.

Conclusion and Future Directions

This compound represents a novel class of Nrf2 activators with a unique mechanism of action that is independent of direct Keap1 interaction. Its ability to activate the Nrf2 pathway through binding to MIF opens new avenues for therapeutic intervention in diseases associated with oxidative stress. Future research should focus on elucidating the precise molecular details of how the this compound/MIF complex modulates the JAB1/CSN5-Keap1 axis. A comprehensive quantitative analysis of the dose- and time-dependent effects of this compound on the expression of a wider range of Nrf2 target genes will further enhance our understanding of its pharmacological profile. The development of more potent and specific analogs of this compound could lead to promising new therapies for a variety of oxidative stress-related pathologies.

References

- 1. This compound, a cardioprotective agent, reveals that macrophage migration inhibitory factor regulates ARE-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JAB1/CSN5 and the COP9 signalosome: A complex situation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 4. Binding of JAB1/CSN5 to MIF is mediated by the MPN domain but is independent of the JAMM motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BTZO-2, an antioxidant response element-activator, provides protection against lethal endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. path.ox.ac.uk [path.ox.ac.uk]

- 8. med.emory.edu [med.emory.edu]

- 9. assaygenie.com [assaygenie.com]

- 10. Luciferase Assay System Protocol [worldwide.promega.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. labbox.es [labbox.es]

- 13. Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for siRNA-mediated TET1 knockdown during differentiation of human embryonic stem cells into definitive endoderm cells - PMC [pmc.ncbi.nlm.nih.gov]

BTZO-1: A Technical Guide to its Chemical Structure, Properties, and Cardioprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTZO-1, a novel 1,3-benzothiazin-4-one derivative, has emerged as a significant chemical probe and potential therapeutic agent due to its cardioprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the compound's mechanism of action, which involves binding to Macrophage Migration Inhibitory Factor (MIF) to activate the Antioxidant Response Element (ARE) signaling pathway, thereby protecting cardiomyocytes from oxidative stress-induced apoptosis. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the systematic name 2-(2-Pyridinyl)-4H-1,3-benzothiazin-4-one, is a small molecule with a distinct heterocyclic structure. Its chemical and physical properties are summarized in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | 2-(pyridin-2-yl)-4H-1,3-benzothiazin-4-one | [1] |

| Synonyms | NSC679036 | N/A |

| CAS Number | 99420-15-2 | [1] |

| Chemical Formula | C₁₃H₈N₂OS | [1] |

| Molecular Weight | 240.28 g/mol | [1] |

| SMILES | O=C1N=C(C2=NC=CC=C2)SC3=CC=CC=C31 | [1] |

| InChI Key | GBAKVEWPYUIGHN-UHFFFAOYSA-N | [1] |

| Physicochemical Property | Value | Reference |

| Appearance | White to tan powder | [2] |

| Purity | ≥98% (by HPLC) | [1] |

| Solubility | Soluble in DMSO (≥7mg/mL) | [2] |

| Predicted Boiling Point | 454.9±37.0 °C | [2] |

| Predicted Density | 1.35±0.1 g/cm³ | [2] |

| Predicted pKa | -0.01±0.19 | [2] |

| Storage | Store at room temperature. | [3] |

Synthesis

Biological Activity and Mechanism of Action

This compound exhibits significant cardioprotective effects by activating the Antioxidant Response Element (ARE), a critical pathway in the cellular defense against oxidative stress.[6] The primary molecular target of this compound is the Macrophage Migration Inhibitory Factor (MIF).[6][7]

Binding to Macrophage Migration Inhibitory Factor (MIF)

This compound binds directly and selectively to MIF with a high affinity.[7] This interaction is crucial for its biological activity and requires the N-terminal proline (Pro1) of MIF.[8]

| Binding Parameter | Value | Reference |

| Dissociation Constant (Kd) | 68.6 nM | [8] |

Activation of the Antioxidant Response Element (ARE) Pathway

The binding of this compound to MIF initiates a signaling cascade that leads to the activation of ARE-mediated gene expression.[6][7] This pathway is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[7] Under normal conditions, Nrf2 is kept at low levels by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation.[9] While the precise mechanism of how the this compound/MIF complex interfaces with the Nrf2 pathway is still under investigation, it is proposed that this interaction leads to the stabilization and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione S-transferase Ya subunit (GST Ya), leading to their transcription.[7][8]

Caption: this compound Signaling Pathway.

Cardioprotective Effects

By upregulating the expression of antioxidant enzymes, this compound protects cardiomyocytes from apoptosis induced by oxidative stress, such as serum deprivation or treatment with doxorubicin.[8][10]

| Biological Effect | Concentration | Assay | Reference |

| Suppression of serum deprivation-induced cardiomyocyte death | 0-330 nM (dose-dependent) | Cell Viability Assay | [8] |

| MEC1.5 (50% increase in cell viability) | 16 nM | Cell Viability Assay | [8] |

| Upregulation of GST Ya and HO-1 mRNA | 0.37 µM | RT-PCR in cardiomyocytes | [8] |

| Increased expression of ARE-luciferase reporter | Concentration-dependent | Luciferase Reporter Assay in H9c2 cells | [10] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the biological activity of this compound, primarily based on the work by Kimura et al., 2010.

MIF Binding Assay (Surface Plasmon Resonance)

This protocol outlines the procedure for quantifying the binding affinity of this compound to MIF.

Caption: MIF Binding Assay Workflow.

Methodology:

-

Protein Immobilization: Recombinant human MIF is immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.

-

Analyte Injection: A series of this compound solutions at different concentrations are injected over the sensor chip surface.

-

Data Acquisition: The binding events are monitored in real-time by detecting changes in the surface plasmon resonance signal, which are proportional to the mass of this compound bound to the immobilized MIF.

-

Data Analysis: The association and dissociation rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of the dissociation rate constant to the association rate constant.

ARE-Luciferase Reporter Assay

This assay is used to measure the ability of this compound to activate ARE-mediated gene transcription.

Caption: ARE-Luciferase Reporter Assay Workflow.

Methodology:

-

Cell Culture and Transfection: H9c2 rat cardiomyocyte cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum). The cells are then transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the ARE consensus sequence. A co-transfection with a Renilla luciferase plasmid can be used for normalization of transfection efficiency.

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for a period sufficient to allow for gene transcription and translation (typically 16-24 hours).

-

Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity or total protein concentration to account for differences in cell number and transfection efficiency. The fold induction of ARE activity is calculated relative to the vehicle-treated control.

Cardiomyocyte Apoptosis Assay

This assay evaluates the protective effect of this compound against apoptosis in cardiomyocytes induced by oxidative stress.

Caption: Cardiomyocyte Apoptosis Assay Workflow.

Methodology:

-

Cell Culture: Primary neonatal rat cardiomyocytes or H9c2 cells are cultured under standard conditions.

-

Pre-treatment: Cells are pre-treated with different concentrations of this compound for a specific duration before the induction of apoptosis.

-

Induction of Apoptosis: Apoptosis is induced by replacing the growth medium with a serum-free medium or by adding an apoptosis-inducing agent such as doxorubicin (e.g., 0.2 mg/L for 48 hours).[11]

-

Apoptosis Detection: Apoptosis can be assessed by various methods:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed, permeabilized, and incubated with a mixture of TdT and fluorescently labeled dUTP. The percentage of TUNEL-positive cells is then determined by fluorescence microscopy or flow cytometry.[11]

-

Annexin V Staining: This method detects the externalization of phosphatidylserine, an early marker of apoptosis. Cells are stained with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry.

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using specific fluorogenic or colorimetric substrates.

-

-

Data Analysis: The percentage of apoptotic cells in the this compound treated groups is compared to the vehicle-treated control group to determine the protective effect of the compound.

Conclusion

This compound is a valuable chemical tool for studying the MIF-mediated activation of the ARE pathway and holds promise as a lead compound for the development of cardioprotective therapies. Its well-defined chemical structure and potent biological activity make it an attractive subject for further investigation in the fields of chemical biology and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and its analogs. Further research is warranted to fully elucidate the downstream signaling events following MIF binding and to optimize the pharmacokinetic and pharmacodynamic properties of this class of compounds for clinical applications.

References

- 1. BTZO 1 | Cytokines | Tocris Bioscience [tocris.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Role of Migratory Inhibition Factor in Age-Related Susceptibility to Radiation Lung Injury via NF-E2–Related Factor–2 and Antioxidant Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Macrophage Migration Inhibitory Factor as an Emerging Drug Target to Regulate Antioxidant Response Element System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Keap1-dependent proteasomal degradation of transcription factor Nrf2 contributes to the negative regulation of antioxidant response element-driven gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A biphasic effect of TNF-α in regulation of the Keap1/Nrf2 pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

BTZO-1: A Comprehensive Technical Overview of its Discovery, Initial Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the discovery and initial characterization of BTZO-1, a novel 1,3-benzothiazin-4-one derivative. This compound was identified as a potent activator of the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress. Its primary mechanism of action involves binding to the Macrophage Migration Inhibitory Factor (MIF), leading to the upregulation of cytoprotective genes. This whitepaper details the quantitative data from initial studies, outlines the experimental protocols employed, and visualizes the key signaling pathways and workflows, offering a comprehensive resource for researchers in pharmacology and drug development.

Discovery of this compound

This compound was identified through a screening program aimed at discovering therapeutic agents for heart disease.[1] The primary screen focused on identifying compounds that could activate Antioxidant Response Element (ARE)-mediated gene expression. This compound, a 1,3-benzothiazin-4-one derivative, emerged as a hit compound due to its ability to suppress oxidative stress-induced apoptosis in cardiomyocytes in vitro.[1][2]

Core Mechanism of Action

The cardioprotective effects of this compound are mediated through its interaction with the Macrophage Migration Inhibitory Factor (MIF).[1] this compound binds directly to MIF, which in turn activates the ARE pathway, leading to the transcription of a suite of cytoprotective genes, including glutathione S-transferase Ya subunit (GST Ya) and heme oxygenase-1 (HO-1).[1][3][4] This interaction is crucial for the compound's ability to protect cells from oxidative insults.

Binding to Macrophage Migration Inhibitory Factor (MIF)

Affinity studies have demonstrated a high-affinity interaction between this compound and MIF. The binding is dependent on the intact N-terminal proline (Pro1) of MIF.[1] Reduction of cellular MIF levels via siRNA was shown to suppress the ARE-activating effects of this compound, confirming that MIF is an essential intermediary in its mechanism of action.[1]

Activation of the Antioxidant Response Element (ARE) Pathway

The binding of this compound to MIF initiates a signaling cascade that results in the activation of the ARE. This leads to the upregulation of genes that play a pivotal role in cellular antioxidant defense and detoxification.

Quantitative Data Summary

The initial characterization of this compound yielded key quantitative metrics that define its potency and efficacy. These findings are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Value | Assay | Reference |

| Binding Affinity (Kd) | Human MIF | 68.6 nM | Scintillation Proximity Assay (SPA) | [1][2][5][6] |

| Rat MIF | 147 - 157 nM | Scintillation Proximity Assay (SPA) | [5][6][7] | |

| ARE Activation (MEC2.0) ¹ | Rat (H9c2 cells) | 820 nM | ARE-Luciferase Reporter Assay | [7] |

| Apoptosis Inhibition (MEC1.5) ² | Rat Cardiomyocytes | 16 nM | Serum Deprivation-Induced Apoptosis | [7] |

| Tautomerase Inhibition | Rat (H9c2 lysates) | ~20% at 30 µM | Tautomerase Activity Assay | [3] |

| ¹ MEC2.0: Minimum Effective Concentration to double luciferase activity. | ||||

| ² MEC1.5: Minimum Effective Concentration to increase cell viability by 50%. |

Table 2: In Vivo Efficacy of this compound Analog (BTZO-2)

| Model | Compound | Dose | Route | Outcome | Reference |

| Ischemia/Reperfusion Injury | BTZO-2 | 10 mg/kg | Intraperitoneal | ~45% reduction in infarct size | [3] |

| Lethal Endotoxic Shock | BTZO-2 | N/A | N/A | Provided protection | [4] |

Experimental Protocols

Detailed methodologies were crucial for the characterization of this compound. The following sections outline the key experimental protocols used in the foundational studies.

High-Throughput Screening for ARE Activators

The discovery of this compound originated from a cellular-based high-throughput screen designed to identify activators of the ARE pathway.

-

Cell Line: Rat cardiomyocyte-derived H9c2 cells were utilized.

-

Reporter System: Cells were transfected with a pGL3-ARE-Luc reporter plasmid, where luciferase expression is driven by the Antioxidant Response Element.

-

Procedure: A library of small molecules was screened for their ability to induce luciferase activity. Compounds demonstrating a significant increase in luminescence were selected as primary hits.

Binding Affinity Determination (Scintillation Proximity Assay)

The direct binding of this compound to MIF was quantified using a Scintillation Proximity Assay (SPA).

-

Principle: Recombinant MIF protein was immobilized on SPA beads. Tritiated this compound ([³H]-BTZO-1) was added to the mixture. When [³H]-BTZO-1 binds to the MIF on the beads, the radioisotope is brought into close enough proximity to excite the scintillant within the bead, generating a light signal.

-

Procedure:

-

Recombinant human or rat MIF was incubated with SPA beads.

-

A constant concentration of [³H]-BTZO-1 was added.

-

Increasing concentrations of unlabeled this compound were added to compete for binding.

-

The reduction in scintillation signal was measured and used to calculate the dissociation constant (Kd).

-

Cardiomyocyte Apoptosis Assay

The cytoprotective effects of this compound were assessed by measuring its ability to inhibit apoptosis in primary rat cardiomyocytes.

-

Apoptosis Induction: Apoptosis was induced by either serum deprivation or treatment with an oxidative stress-inducing agent.

-

Treatment: Cells were pre-treated with varying concentrations of this compound prior to the induction of apoptosis.

-

Quantification: Cell viability was measured using standard methods such as MTT assay or by quantifying markers of apoptosis (e.g., caspase activation, TUNEL staining). The MEC1.5 was determined as the concentration required to achieve a 50% increase in cell viability compared to the untreated, apoptosis-induced control.[7]

In Vivo Ischemia/Reperfusion Model

The cardioprotective effects of a this compound analog, BTZO-2, were evaluated in a rat model of myocardial ischemia/reperfusion injury.[3]

-

Model: The left anterior descending (LAD) coronary artery in rats was temporarily occluded to induce ischemia, followed by removal of the occlusion to allow for reperfusion.

-

Dosing Regimen: BTZO-2 (10 mg/kg) was administered intraperitoneally 1 hour prior to LAD occlusion and again at 2 and 8 hours post-reperfusion.[3]

-

Endpoint Analysis: After 24 hours of reperfusion, the hearts were excised. The area at risk and the infarct size were determined using histological staining (e.g., TTC staining), allowing for the calculation of the infarct size as a percentage of the area at risk.[3]

Conclusion and Future Directions

This compound is a novel small molecule that demonstrates significant cardioprotective potential through a unique mechanism involving the activation of the ARE pathway via direct binding to MIF. The initial characterization provides a strong foundation for its further development. Future research should focus on optimizing the ADME properties of the BTZO scaffold, further elucidating the downstream signaling events following MIF-ARE activation, and exploring its therapeutic potential in other oxidative stress-related pathologies. The development of more potent and selective analogs, such as BTZO-2, highlights the promise of this chemical class for treating ischemic heart disease and other related conditions.[3][4]

References

- 1. This compound, a cardioprotective agent, reveals that macrophage migration inhibitory factor regulates ARE-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | MIF modulator | Mechanism | Concentration [selleckchem.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. BTZO-2, an antioxidant response element-activator, provides protection against lethal endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

The Cardioprotective Agent BTZO-1: A Modulator of Cytoprotective Gene Expression via the Macrophage Migration Inhibitory Factor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of BTZO-1, a 1,3-benzothiazin-4-one derivative, with a specific focus on its role in upregulating cytoprotective gene expression. This compound has been identified as a promising cardioprotective agent that mitigates oxidative stress-induced cellular damage.[1] This document provides a comprehensive overview of the signaling pathways involved, detailed experimental methodologies for assessing its activity, and a summary of its effects on key cytoprotective genes.

Core Mechanism of Action

This compound exerts its cytoprotective effects by activating the Antioxidant Response Element (ARE), a critical regulatory sequence in the promoter region of numerous genes encoding antioxidant and detoxification enzymes.[1] The primary molecular target of this compound is Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine known to be involved in the cellular stress response.[1] The binding of this compound to MIF is a crucial step in initiating the downstream signaling cascade that leads to the induction of ARE-mediated gene expression.[1] This unique mechanism of action distinguishes this compound from classical Nrf2 activators.

Data Presentation: this compound's Impact on Cytoprotective Gene Expression

This compound has been shown to induce the expression of several key cytoprotective genes. While specific fold-change values from primary literature are not publicly available, the following table summarizes the observed effects based on published research. The primary method for quantifying these changes is through techniques like quantitative real-time PCR (qRT-PCR) and reporter gene assays.

| Cytoprotective Gene | Protein Product | Function | Effect of this compound Treatment |

| GST Ya | Glutathione S-transferase Ya subunit | Detoxification of xenobiotics and reactive oxygen species. | Upregulated[1] |

| HO-1 | Heme oxygenase-1 | Catalyzes the degradation of heme, producing antioxidant biliverdin. | Upregulated |

Signaling Pathway of this compound Action

The signaling cascade initiated by this compound involves a novel pathway centered around the MIF protein. Under conditions of oxidative stress, this compound binds to MIF, and this complex then promotes the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus, where it binds to the ARE sequence in the promoter regions of its target genes, thereby initiating their transcription.

Caption: this compound binds to MIF, leading to the activation and nuclear translocation of Nrf2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

ARE-Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to activate the Antioxidant Response Element.

Experimental Workflow:

Caption: Workflow for the ARE-Luciferase Reporter Assay.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., rat cardiomyoblasts H9c2) in 96-well plates at an appropriate density.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene, and a Renilla luciferase plasmid as an internal control for transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

Following a 24-hour incubation period with this compound, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Express the results as fold induction over the vehicle-treated control.

-

Quantitative Real-Time PCR (qRT-PCR) for Cytoprotective Gene Expression

This method is used to quantify the changes in mRNA levels of specific cytoprotective genes upon treatment with this compound.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Culture cells (e.g., H9c2) to a suitable confluency in 6-well plates.

-

Treat the cells with the desired concentration of this compound or vehicle control for a specific duration (e.g., 6, 12, or 24 hours).

-

Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Real-Time PCR:

-

Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., Gst-ya, Hmox1), and a housekeeping gene (e.g., Gapdh) for normalization.

-

Use a SYBR Green-based detection method in a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control.

-

Western Blotting for Protein Expression

This technique is used to detect and quantify the protein levels of cytoprotective enzymes.

Methodology:

-

Protein Extraction:

-

Treat cells with this compound as described for qRT-PCR.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-HO-1, anti-GST Ya) and a loading control (e.g., anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

-

Conclusion

This compound represents a novel class of cytoprotective compounds that function through the activation of ARE-mediated gene expression. Its unique mechanism, involving the direct binding to MIF to modulate the Nrf2 pathway, offers a promising new avenue for the development of therapeutic agents for diseases associated with oxidative stress, such as cardiovascular and neurodegenerative disorders. Further research into the precise molecular interactions within the this compound/MIF/Nrf2 signaling axis will be crucial for the optimization of this promising therapeutic strategy.

References

BTZO-1: A Deep Dive into its Cellular Pathways for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the cellular pathways modulated by the 1,3-benzothiazin-4-one derivative, BTZO-1. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of this cardioprotective and cytoprotective compound. This document details the core signaling cascades, presents quantitative data, outlines experimental methodologies, and provides visual representations of the involved pathways.

Core Cellular Pathway: MIF-Mediated Activation of the Antioxidant Response Element (ARE)

The primary and most well-documented cellular pathway influenced by this compound is the activation of the Antioxidant Response Element (ARE). This activation is not direct but is mediated through a specific interaction with the Macrophage Migration Inhibitory Factor (MIF).[1]

This compound was identified as a potent activator of ARE-mediated gene expression, which in turn suppresses oxidative stress-induced apoptosis in cardiomyocytes.[1] The mechanism hinges on the direct binding of this compound to MIF. This interaction is a critical initiating event that leads to the upregulation of a suite of cytoprotective genes.

Molecular Interaction: this compound and MIF

This compound binds to MIF with a high affinity. This binding has been shown to be specific and requires the intact N-terminal Proline-1 residue of MIF.[1] The interaction between this compound and MIF is the lynchpin of its mechanism of action, leading to the subsequent activation of the ARE pathway. In the presence of this compound, MIF's ability to activate ARE-mediated gene transcription is significantly enhanced.[1] Conversely, the reduction of cellular MIF levels has been shown to suppress the induction of ARE-mediated gene expression by this compound.[1]

Downstream Effects: Upregulation of Cytoprotective Genes

The binding of this compound to MIF initiates a signaling cascade that culminates in the activation of ARE-dependent gene transcription. This leads to the increased expression of several key cytoprotective enzymes, most notably:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

-

Glutathione S-transferase Ya subunit (GST Ya): A member of a family of enzymes that play a crucial role in the detoxification of xenobiotics and the protection of cells from oxidative damage.[1]

The induction of these and other ARE-regulated genes forms the basis of this compound's protective effects against oxidative stress.

Implication in Apoptosis Suppression

A major consequence of the this compound-mediated activation of the MIF-ARE pathway is the suppression of apoptosis, particularly in response to oxidative stress. By bolstering the cell's antioxidant defenses through the upregulation of HO-1 and GST Ya, this compound effectively mitigates the damaging effects of reactive oxygen species (ROS) that can trigger programmed cell death. This anti-apoptotic effect has been observed in cardiomyocytes, highlighting the therapeutic potential of this compound in cardiovascular diseases.[1]

Other Potential MIF-Related Pathways: An Area for Further Research

MIF is a pleiotropic cytokine involved in a multitude of cellular processes and signaling pathways. While the link between this compound and the MIF-ARE pathway is well-established, its involvement in other MIF-regulated pathways is less clear and warrants further investigation. These pathways include:

-

AMP-activated protein kinase (AMPK) pathway: MIF has been reported to activate the cardioprotective AMPK pathway. However, direct evidence demonstrating that this compound binding to MIF specifically triggers this activation is currently lacking in the scientific literature.

-

Jun-activation domain-binding protein-1 (Jab1/CSN5) pathway: MIF is known to interact with Jab1 (also known as CSN5), a component of the COP9 signalosome, which is involved in regulating the stability of various proteins.[2][3][4][5] The functional consequence of a potential ternary complex between this compound, MIF, and Jab1 has not been elucidated.

-

Mitogen-activated protein kinase (MAPK) pathways: MIF can influence the activity of MAPK signaling cascades, which are central to a wide range of cellular responses including inflammation, proliferation, and apoptosis.[6][7][8][9] At present, there is no direct evidence to suggest that this compound specifically modulates MAPK pathways through its interaction with MIF.

Further research is required to determine if this compound's interaction with MIF extends to the modulation of these other critical cellular signaling networks.

Quantitative Data

The following table summarizes the key quantitative data associated with the cellular activities of this compound.

| Parameter | Value | Cell/System Type | Reference |

| Binding Affinity (Kd) of this compound to MIF | 68.6 nM | In vitro | [1] |

| Induction of ARE-luciferase activity | Dose-dependent | H9c2 cells | |

| Suppression of oxidative stress-induced apoptosis | Significant | Cardiomyocytes | [1] |

Signaling Pathway and Experimental Workflow Diagrams

This compound/MIF/ARE Signaling Pathway

Caption: this compound binds to MIF, leading to the activation of ARE and subsequent expression of cytoprotective genes, which suppresses oxidative stress-induced apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: A generalized workflow for characterizing the in vitro and cell-based activities of this compound.

Logical Relationship of this compound's Effects

Caption: The logical progression from this compound's molecular interaction to its cellular effect.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular pathways of this compound. Specific conditions such as cell types, concentrations, and incubation times may require optimization.

ARE-Luciferase Reporter Assay

Objective: To quantify the ability of this compound to activate ARE-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., H9c2 cardiomyocytes or HepG2 hepatocytes) in the appropriate growth medium.

-

Co-transfect the cells with an ARE-luciferase reporter plasmid (containing ARE sequences driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase under a constitutive promoter) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, allow the cells to recover for 24-48 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO). It is also advisable to include a positive control known to activate the ARE pathway.

-

-

Luciferase Assay:

-

After the desired treatment period (e.g., 16-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of ARE activity by this compound relative to the vehicle control.

-

MIF Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding kinetics and affinity of this compound to MIF.

Methodology:

-

Immobilization of MIF:

-

Immobilize recombinant purified MIF onto a suitable SPR sensor chip surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the MIF-immobilized surface and a reference surface (without MIF) at a constant flow rate.

-

Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation of this compound.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cardiomyocyte Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the ability of this compound to protect cardiomyocytes from oxidative stress-induced apoptosis.

Methodology:

-

Cell Culture and Treatment:

-

Culture primary cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2).

-

Pre-treat the cells with various concentrations of this compound for a specified period.

-

Induce oxidative stress by treating the cells with an agent such as hydrogen peroxide (H₂O₂) for an appropriate duration. Include control groups (untreated, this compound alone, H₂O₂ alone).

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant and compare the levels of apoptosis between the different treatment groups.

-

References

- 1. This compound, a cardioprotective agent, reveals that macrophage migration inhibitory factor regulates ARE-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JAB1/CSN5 and the COP9 signalosome. A complex situation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. the-emerging-roles-of-jab1-csn5-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 4. JAB1/CSN5 and the COP9 signalosome: A complex situation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jab1/CSN5, a Component of the COP9 Signalosome, Regulates Transforming Growth Factor β Signaling by Binding to Smad7 and Promoting Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

BTZO-1: A Technical Review of its Cardioprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTZO-1, a 1,3-benzothiazin-4-one derivative, has emerged as a promising cardioprotective agent through its unique mechanism of action involving the activation of the antioxidant response element (ARE)-mediated gene expression.[1] This technical guide provides a comprehensive review of the scientific literature on this compound, consolidating quantitative data, outlining key experimental protocols, and visualizing its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its cytoprotective effects by directly binding to the Macrophage Migration Inhibitory Factor (MIF).[1][2] This interaction is crucial for the subsequent activation of the ARE signaling pathway, which leads to the upregulation of a suite of antioxidant and cytoprotective genes, ultimately protecting cardiomyocytes from oxidative stress-induced apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the scientific literature.

Table 1: Binding Affinity of this compound to MIF

| Target Protein | Species | Kd (nM) | Assay Method | Reference |

| MIF | Human | 68.6 | Scintillation Proximity Assay (SPA) | [1][2] |

| MIF | Rat | 147 | Scintillation Proximity Assay (SPA) |

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| ARE-Luciferase Reporter Assay | H9c2 | MEC2.0a | 820 nM | |

| Apoptosis Inhibition (Serum Deprivation) | Primary Rat Cardiomyocytes | MEC1.5b | 16 nM | |

| Apoptosis Inhibition (Doxorubicin-induced) | Primary Rat Cardiomyocytes | Effective Concentration | 330 nM | |

| Tautomerase Activity Inhibition | H9c2 cell lysate | % Inhibition | ~20% at 30 µM | |

| GST Ya and HO-1 mRNA Upregulation | H9c2 cells | Effective Concentration | 1 µM |

a Minimum effective concentration to double luciferase activity. b Minimum effective concentration to give a 50% increase in cell viability.

Signaling Pathway

This compound initiates a signaling cascade that culminates in the expression of antioxidant genes. The key steps are outlined in the diagram below.

Caption: Signaling pathway of this compound leading to cardioprotection.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. It is important to note that while the core principles are outlined, specific details from the primary literature (Kimura et al., 2010) were not fully accessible, and therefore these protocols are based on established methodologies for these assay types.

[3H]-BTZO-1 Scintillation Proximity Assay (SPA) for MIF Binding

This assay quantifies the binding affinity of this compound to MIF.

Principle: Radiolabeled [3H]-BTZO-1 is incubated with MIF protein that is captured on scintillant-impregnated beads. When [3H]-BTZO-1 binds to MIF, the tritium atoms are brought into close proximity to the beads, causing them to emit light, which is then measured.

Materials:

-

[3H]-BTZO-1

-

Recombinant human or rat MIF

-

SPA beads (e.g., Protein A-coated YSi SPA beads)

-

Binding Buffer (e.g., PBS, pH 7.4, with 0.1% BSA)

-

96-well microplates suitable for luminescence reading

-

Microplate scintillation counter

Procedure:

-

MIF Immobilization: Incubate SPA beads with an anti-MIF antibody. Wash to remove unbound antibody. Then, add recombinant MIF to the antibody-coated beads and incubate to allow capture.

-

Binding Reaction: In a 96-well plate, add a fixed amount of the MIF-captured SPA beads.

-

Add increasing concentrations of [3H]-BTZO-1 to the wells. For competition assays, add a fixed concentration of [3H]-BTZO-1 and increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

-

Measurement: Measure the luminescence using a microplate scintillation counter.

-

Data Analysis: Determine the dissociation constant (Kd) by non-linear regression analysis of the saturation binding data.

ARE-Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to activate the Antioxidant Response Element.

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with ARE sequences. Activation of ARE by this compound leads to the expression of luciferase, and its activity is quantified by measuring the light produced upon addition of a substrate.

Materials:

-

H9c2 rat cardiomyocyte cell line

-

pGL3-ARE-Luc reporter plasmid (containing ARE sequences upstream of the luciferase gene)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Procedure:

-

Cell Seeding: Seed H9c2 cells in a 96-well plate.

-

Transfection: Transfect the cells with the pGL3-ARE-Luc plasmid using a suitable transfection reagent. A co-transfection with a Renilla luciferase plasmid can be used as an internal control for transfection efficiency.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound.

-

Incubation: Incubate for a further 24-48 hours.

-

Cell Lysis: Lyse the cells using a lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and express the results as fold induction over untreated control.

Caption: Workflow for the ARE-Luciferase Reporter Assay.

Doxorubicin-Induced Cardiomyocyte Apoptosis Assay

This assay assesses the protective effect of this compound against apoptosis induced by the chemotherapeutic agent doxorubicin.

Principle: Primary cardiomyocytes are treated with doxorubicin to induce apoptosis. The viability of the cells in the presence and absence of this compound is measured to determine its protective effect.

Materials:

-

Primary neonatal rat cardiomyocytes

-

Doxorubicin

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Culture: Culture primary neonatal rat cardiomyocytes in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induction of Apoptosis: Add doxorubicin (e.g., 200 nM) to the cell cultures (except for the negative control group).

-

Incubation: Incubate the cells for 18-24 hours.

-

Viability Measurement: Add a cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and compare the viability of cells treated with doxorubicin alone versus those co-treated with this compound.

Conclusion

This compound represents a compelling small molecule with a well-defined mechanism of action centered on the activation of the MIF-dependent ARE pathway. The quantitative data demonstrate its potent binding to MIF and its efficacy in cellular models of oxidative stress and apoptosis. The experimental protocols outlined provide a foundation for further investigation and development of this compound and related compounds as potential therapeutics for cardiovascular diseases characterized by oxidative stress. Further research to elucidate the detailed in vivo efficacy and safety profile of this compound is warranted.

References

An In-depth Technical Guide to BTZO-1 and its Derivatives in Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTZO-1, a novel 1,3-benzothiazin-4-one derivative, and its analogues are emerging as promising therapeutic candidates in early-stage research. These compounds exhibit significant potential in cellular protection through the activation of the antioxidant response element (ARE). This technical guide provides a comprehensive overview of the current understanding of this compound and its key derivative, BTZO-2, focusing on their mechanism of action, quantitative biological data, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology who are interested in the therapeutic potential of this class of molecules.

Introduction

This compound was first identified as a cardioprotective agent that can suppress oxidative stress-induced apoptosis in cardiomyocytes.[1] Its mechanism of action involves a direct interaction with the Macrophage Migration Inhibitory Factor (MIF), a protein known to be involved in inflammatory responses and cell survival.[1] This interaction leads to the activation of the ARE-mediated gene expression, a critical pathway in the cellular defense against oxidative stress. A notable derivative, BTZO-2, has been investigated for its enhanced pharmacological profile and its potential therapeutic applications in conditions such as septic shock.[2] This document will delve into the technical details of the research surrounding these compounds.

Chemical Structures and Properties

This compound and BTZO-2 are heterocyclic compounds featuring a 1,3-benzothiazin-4-one core.

Table 1: Chemical Properties of this compound and BTZO-2

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2-(2-Pyridinyl)-4H-1,3-benzothiazin-4-one | C₁₃H₈N₂OS | 240.28 |

| BTZO-2 | 3-(6-(4-oxo-4H-1,3-benzothiazin-2-yl)pyridin-2-yl)propanoic acid | C₁₆H₁₂N₂O₃S | 312.34 |

Mechanism of Action

The primary mechanism of action for this compound and its derivatives involves the binding to Macrophage Migration Inhibitory Factor (MIF). This binding event is a critical step in the activation of the Antioxidant Response Element (ARE) signaling pathway.

Binding to Macrophage Migration Inhibitory Factor (MIF)

This compound has been shown to bind directly to MIF with a high affinity. This interaction is specific and crucial for the downstream effects of the compound.

Table 2: Binding Affinity of this compound to MIF

| Compound | Target | Binding Affinity (Kd) |

| This compound | MIF | 68.6 nM |

Activation of the Antioxidant Response Element (ARE) Pathway

The binding of this compound to MIF leads to the activation of the ARE pathway. This pathway is a key regulator of the expression of a wide range of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs). The activation of ARE-mediated gene expression by this compound is responsible for its observed cellular protective effects against oxidative stress.

Quantitative Biological Data

The biological activity of this compound and its derivatives has been quantified in various in vitro and in vivo models.

Table 3: In Vitro Activity of this compound

| Assay | Cell Line | Concentration | Effect |

| ARE-luciferase Reporter Assay | H9c2 | 1 µM | Dose-dependent induction of luciferase activity in the presence of rMIF |

| Cardiomyocyte Apoptosis Assay | H9c2 | 30 µM | Suppression of oxidative stress-induced apoptosis |

| MIF Tautomerase Activity Assay | H9c2 cell lysate | 30 µM | ~20% decrease in tautomerase activity |

Table 4: In Vivo Activity of BTZO-2

| Animal Model | Compound | Dosage | Effect |

| Rat model of myocardial ischemia/reperfusion | BTZO-2 | 10 mg/kg (i.p.) | ~45% reduction in infarct size |

| Mouse model of endotoxic shock (5mg/kg LPS) | BTZO-2 | - | Increased survival rate from 42% to 100% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound and Derivatives